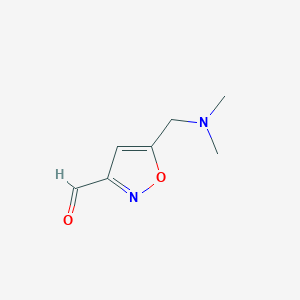![molecular formula C13H20N2 B1627762 1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine CAS No. 486437-66-5](/img/structure/B1627762.png)
1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine
Descripción general
Descripción
1-(4-(3-Methylpiperidin-1-yl)phenyl)methanamine, also known as 1-MPM or 3-MPM, is a synthetic amine derived from the piperidine family. It is an organic compound with a molecular formula of C10H17N and a molecular weight of 155.25 g/mol. It has a white, crystalline solid appearance and is soluble in water, ethanol, and methanol. 1-MPM is a versatile compound, with a variety of applications in scientific research, drug development, and laboratory experiments.
Aplicaciones Científicas De Investigación
1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine has a variety of applications in scientific research. It is used in the synthesis of other compounds, such as 1,4-diaminocyclohexane and 1,2-diaminocyclohexane. It is also used as a precursor in the synthesis of pharmaceuticals, such as the opioid antagonist naltrexone and the antipsychotic risperidone. Additionally, it is used in the synthesis of the anticonvulsant pregabalin and the anti-inflammatory drug celecoxib.
Mecanismo De Acción
1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine acts as an agonist of the serotonin 5-HT2A receptor, as well as an antagonist of the serotonin 5-HT2C receptor. It is also an agonist of the sigma-1 receptor, and has been shown to have antidepressant-like effects in animal models.
Biochemical and Physiological Effects
1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine has been shown to have antidepressant-like effects in animal models, and has been suggested to have potential therapeutic applications in the treatment of depression. It has also been shown to have anxiolytic-like effects in animal models, and has been suggested to have potential therapeutic applications in the treatment of anxiety. Additionally, it has been shown to have antinociceptive effects in animal models, and has been suggested to have potential therapeutic applications in the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine has a number of advantages for use in laboratory experiments. It is a readily available and cost-effective compound, and is relatively easy to synthesize. Additionally, it is a versatile compound, with a variety of applications in scientific research. However, there are certain limitations to its use in laboratory experiments. It has a relatively low solubility in water, making it difficult to use in aqueous solutions. Additionally, it has a low melting point, which can make it difficult to handle in certain experiments.
Direcciones Futuras
The potential applications of 1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine in scientific research and drug development are vast. Future research could focus on the development of new pharmaceuticals based on the compound, as well as the development of new synthesis methods for its production. Additionally, further research could be conducted into the biochemical and physiological effects of 1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine, and its potential therapeutic applications in the treatment of various diseases and disorders. Finally, further research could be conducted into the use of 1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine in the synthesis of other compounds, and the development of new laboratory experiments utilizing the compound.
Propiedades
IUPAC Name |
[4-(3-methylpiperidin-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-3-2-8-15(10-11)13-6-4-12(9-14)5-7-13/h4-7,11H,2-3,8-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWCLURGXMYKCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589851 | |
| Record name | 1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine | |
CAS RN |
486437-66-5 | |
| Record name | 1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B1627690.png)




![tert-Butyl [2-amino-2-(2-cyanophenyl)ethyl]carbamate](/img/structure/B1627697.png)
![5-Methoxy-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627699.png)

